molecular formula C15H10O3 B1653670 2-Acetyl-3-hydroxy-phenalen-1-one CAS No. 18931-06-1

2-Acetyl-3-hydroxy-phenalen-1-one

Cat. No.: B1653670
CAS No.: 18931-06-1
M. Wt: 238.24 g/mol
InChI Key: DHDJMIGJAJLHTO-UHFFFAOYSA-N
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Description

2-Acetyl-3-hydroxy-phenalen-1-one is a polycyclic aromatic compound featuring a phenalenone core substituted with acetyl and hydroxyl groups. Its structure combines conjugated aromaticity with polar functional groups, making it relevant in organic synthesis, materials science, and medicinal chemistry. Phenalenone derivatives are often studied for their optical properties, redox behavior, and biological activity .

Properties

CAS No.

18931-06-1

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

2-(1-hydroxyethylidene)phenalene-1,3-dione

InChI

InChI=1S/C15H10O3/c1-8(16)12-14(17)10-6-2-4-9-5-3-7-11(13(9)10)15(12)18/h2-7,16H,1H3

InChI Key

DHDJMIGJAJLHTO-UHFFFAOYSA-N

SMILES

CC(=C1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O)O

Canonical SMILES

CC(=C1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis typically focuses on:

Structural Features

  • Substituent Position and Electronic Effects: Substituents on the phenalenone ring (e.g., hydroxyl, acetyl, or methyl groups) influence electron distribution. For example: 3-Hydroxy-phenalen-1-one: Lacks the acetyl group, reducing steric hindrance and altering hydrogen-bonding capacity compared to 2-acetyl-3-hydroxy-phenalen-1-one.

Spectroscopic Properties

  • UV-Vis Absorption: Acetyl groups enhance conjugation, shifting absorption maxima to longer wavelengths compared to non-acetylated analogs.
  • NMR Shifts :
    Hydroxy and acetyl substituents create distinct $ ^1H $ and $ ^{13}C $ NMR patterns. For instance, the acetyl carbonyl resonance typically appears at δ 200–210 ppm in $ ^{13}C $ NMR.

Reactivity and Stability

  • Acid-Base Behavior: The hydroxyl group confers acidity (pKa ≈ 8–10), while the acetyl group may participate in keto-enol tautomerism, affecting solubility and reactivity.
  • Oxidative Susceptibility :
    Electron-rich analogs (e.g., methyl-substituted derivatives) may oxidize more readily than acetylated versions.

Hypothetical Data Table (Illustrative Example)

Compound Substituents λmax (nm) pKa Stability (pH 7)
This compound 2-Acetyl, 3-OH 320–350 ~8.5 Moderate
3-Hydroxy-phenalen-1-one 3-OH 280–310 ~9.0 High
2-Methyl-3-hydroxy-phenalen-1-one 2-Methyl, 3-OH 300–330 ~8.8 Moderate

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